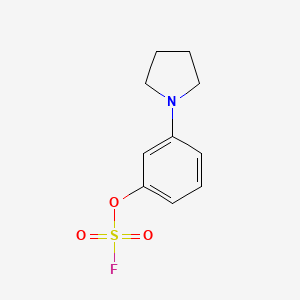

1-(3-Fluorosulfonyloxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorosulfonyloxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYEXRUXYRYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluorosulfonyloxyphenyl Pyrrolidine

Diverse Synthetic Routes to the Core Pyrrolidine (B122466) Skeleton

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Consequently, a rich and varied collection of synthetic methods for its construction has been developed over the years. These methodologies can be broadly categorized into reactions that form the heterocyclic ring through cyclization and those that employ stereoselective approaches to control the spatial arrangement of substituents.

Formation of the Pyrrolidine Ring via Cyclocondensation and Cycloaddition Reactions

Cyclocondensation and cycloaddition reactions represent powerful and direct strategies for the assembly of the pyrrolidine core. One of the most classical and straightforward methods involves the cyclocondensation of a primary amine with a 1,4-dihalobutane. For the synthesis of the precursor to the title compound, this would involve the reaction of 3-aminophenol (B1664112) with 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. This reaction typically proceeds via a double nucleophilic substitution, where the amino group displaces both halide leaving groups to form the five-membered ring.

1,3-dipolar cycloaddition reactions are another cornerstone in pyrrolidine synthesis. These reactions involve the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an alkene or alkyne). Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the reaction of imines with Lewis or Brønsted acids. The versatility of this approach allows for the introduction of a wide range of substituents onto the pyrrolidine ring with a high degree of regioselectivity and stereocontrol.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine is also a widely used method. For instance, the reaction of succinaldehyde (B1195056) with an amine, followed by reduction of the resulting enamine/iminium ion intermediates, provides direct access to the pyrrolidine ring.

| Reaction Type | Reactants | Key Features |

| Cyclocondensation | Primary Amine + 1,4-Dihalobutane | Direct, double nucleophilic substitution. |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene/Alkyne | High versatility and control over substitution. |

| Reductive Amination | 1,4-Dicarbonyl Compound + Primary Amine | Forms the ring and introduces the N-substituent in one pot. |

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Therefore, the development of stereoselective methods for their synthesis is of paramount importance. These approaches can be broadly classified into catalytic asymmetric methods and diastereodivergent protocols.

Catalytic asymmetric synthesis aims to generate enantiomerically enriched pyrrolidines from prochiral starting materials using a small amount of a chiral catalyst. A prominent strategy in this area is the asymmetric [3+2] cycloaddition of azomethine ylides. Chiral metal complexes, often derived from copper, silver, or gold, in combination with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses of the desired pyrrolidine product.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral Brønsted acids, such as phosphoric acids, and chiral amines, like proline and its derivatives, have been successfully employed to catalyze various transformations, including Michael additions followed by cyclization, that lead to enantioenriched pyrrolidines.

In many instances, it is desirable to access multiple diastereomers of a pyrrolidine derivative from a common set of starting materials. Diastereodivergent synthesis allows for the selective formation of any desired diastereomer by simply tuning the reaction conditions or the catalyst system. For example, in the context of [3+2] cycloaddition reactions, the choice of metal catalyst and ligand can influence the endo/exo selectivity of the reaction, thereby providing access to different diastereomeric products. By carefully selecting the reaction parameters, chemists can steer the reaction towards the formation of the thermodynamically or kinetically favored product, thus achieving diastereodivergence.

Introduction of the 3-Fluorosulfonyloxyphenyl Moiety

The introduction of the 3-fluorosulfonyloxyphenyl group is typically achieved in the final stages of the synthesis, starting from a phenol (B47542) precursor, namely 1-(3-hydroxyphenyl)pyrrolidine. The key transformation is the conversion of the phenolic hydroxyl group into a fluorosulfonate ester.

Strategies for Phenol Derivatization

The most common and efficient method for the synthesis of aryl fluorosulfonates is the reaction of a phenol with sulfuryl fluoride (B91410) (SO2F2) in the presence of a base. Sulfuryl fluoride is a commercially available gas that serves as an excellent source of the -SO2F group. The reaction is typically carried out in an inert solvent with a suitable base, such as a tertiary amine (e.g., triethylamine) or an alkali metal carbonate, to neutralize the hydrofluoric acid byproduct.

This transformation is generally high-yielding and tolerant of a wide range of functional groups, making it a robust method for the late-stage functionalization of complex molecules. The resulting aryl fluorosulfonate is a versatile intermediate, as the fluorosulfonyloxy group is a good leaving group and can participate in various cross-coupling reactions.

| Reagent | Base | Key Features |

| Sulfuryl Fluoride (SO2F2) | Triethylamine, Potassium Carbonate | High efficiency, good functional group tolerance. |

Incorporation of the Fluorosulfonyl Group

A crucial step in the synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is the installation of the fluorosulfonyl moiety onto the phenyl ring. This is typically achieved by the reaction of a precursor, such as 3-(pyrrolidin-1-yl)phenol, with a suitable fluorosulfonylating agent. One common reagent for this transformation is sulfuryl fluoride (SO2F2). researchgate.netresearchgate.net The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide that readily attacks the sulfur center of SO2F2.

Alternatively, aryl fluorosulfates can be prepared from the corresponding phenols using other reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). researchgate.net While not explicitly documented for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, this method has proven effective for the synthesis of fluorosulfated tyrosine derivatives. researchgate.net

Coupling Strategies to Form the N-Phenyl Bond

The formation of the bond between the pyrrolidine nitrogen and the phenyl ring is a pivotal step in the synthesis of the target compound. Two primary strategies are commonly employed for this transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination or Related C-N Cross-Coupling

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. nih.govsemanticscholar.org In the context of synthesizing 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, this would involve the palladium-catalyzed coupling of pyrrolidine with an appropriately substituted aryl halide or triflate, such as 1-bromo-3-(fluorosulfonyloxy)benzene or 1-iodo-3-(fluorosulfonyloxy)benzene.

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl pyrrolidine and regenerate the palladium(0) catalyst. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent are critical for the success and efficiency of the reaction. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative route to the N-phenyl bond formation. researchgate.net This approach is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups ortho or para to the leaving group. researchgate.net In the synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, a suitable substrate would be a phenyl ring substituted with a good leaving group (such as fluorine or a nitro group) and the fluorosulfonyloxy group.

A relevant example is the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with pyrrolidine, which proceeds via an SNAr mechanism. beilstein-journals.orgnih.govresearchgate.net In this case, the strongly electron-withdrawing nitro and pentafluorosulfanyl groups activate the aromatic ring towards nucleophilic attack by pyrrolidine, leading to the displacement of the fluoride ion. beilstein-journals.orgnih.govresearchgate.net A similar strategy could be envisioned for a substrate like 1-fluoro-3-(fluorosulfonyloxy)benzene, where the fluorosulfonyloxy group would also serve as an activating group.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters to maximize the yield and purity of the desired product. Key variables that are often fine-tuned include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For Buchwald-Hartwig aminations, a wide array of phosphine ligands have been developed to improve catalyst stability and activity for various substrates. chemrxiv.org The choice of base is also crucial, with common options including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. nih.gov Solvents typically used are non-polar aprotic solvents like toluene (B28343) or dioxane. nih.gov The optimization process often involves screening different combinations of these parameters to identify the optimal conditions for a specific substrate pairing. researchgate.netresearchgate.net

In nucleophilic aromatic substitution reactions, the reaction rate is influenced by the nature of the leaving group, the degree of activation of the aromatic ring, and the nucleophilicity of the amine. nih.gov Solvent choice can also play a significant role, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred to solvate the charged intermediate (Meisenheimer complex). beilstein-journals.orgnih.govresearchgate.net Temperature is another critical parameter that is often optimized to achieve a reasonable reaction rate without promoting side reactions.

Below is an interactive data table summarizing typical conditions for related C-N coupling reactions.

| Coupling Strategy | Catalyst/Reagent | Ligand (for Pd-catalyzed) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Buchwald-Hartwig | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 80-110 | 70-95 |

| Buchwald-Hartwig | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 100 | 65-90 |

| Nucleophilic Aromatic Substitution | N/A | N/A | K2CO3 | DMF | 85-100 | 60-80 |

| Nucleophilic Aromatic Substitution | N/A | N/A | Et3N | Acetonitrile | 25-80 | 50-75 |

Functionalization and Derivatization Strategies for Analog Generation

The generation of analogs of a lead compound is a cornerstone of drug discovery, allowing for the exploration of SAR and the optimization of pharmacokinetic and pharmacodynamic properties. The 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine scaffold offers multiple points for modification.

Modifications on the Pyrrolidine Ring System

The pyrrolidine ring is a versatile scaffold that can be readily functionalized at various positions. The introduction of substituents on the pyrrolidine ring can significantly impact the biological activity and physicochemical properties of the molecule. nih.gov

Common strategies for modifying the pyrrolidine ring include:

Alkylation or Arylation at the 2- or 3-positions: This can be achieved through various methods, including the deprotonation of the α-carbon to the nitrogen followed by reaction with an electrophile. researchgate.net

Introduction of functional groups: Hydroxyl, amino, or carbonyl groups can be introduced onto the pyrrolidine ring, providing handles for further derivatization. nih.govgoogle.com For instance, proline and hydroxyproline (B1673980) are readily available chiral building blocks that can be used to introduce functionality at specific positions of the pyrrolidine ring. nih.gov

Ring-closing metathesis or cycloaddition reactions: These methods can be employed to construct the pyrrolidine ring with pre-installed functional groups. nih.gov

Modification of existing functional groups: If the pyrrolidine ring already contains functional groups, these can be further modified. For example, a hydroxyl group can be oxidized to a ketone or converted to an ether or ester. An amino group can be acylated, alkylated, or used in reductive amination reactions. researchgate.net

Substituent Variations on the Phenyl Ring

The introduction of various substituents onto the phenyl ring of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine can be a critical strategy for modulating its physicochemical properties and biological activity. Synthetic approaches to achieve these variations generally involve the preparation of substituted 1-(3-hydroxyphenyl)pyrrolidine precursors, which are then converted to the final fluorosulfate (B1228806) compounds. The nature and position of these substituents can significantly influence the electronic environment of the phenyl ring and, consequently, the reactivity of the fluorosulfonyloxy group.

A general synthetic route would involve the reaction of a substituted 3-aminophenol with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane, to form the pyrrolidine ring. The electronic nature of the substituents on the 3-aminophenol can affect the nucleophilicity of the amino group and thus the efficiency of the cyclization reaction. For instance, electron-donating groups (e.g., alkyl, alkoxy) may enhance the reaction rate, while electron-withdrawing groups (e.g., nitro, cyano, halo) could necessitate more forcing reaction conditions.

The table below illustrates hypothetical variations in the synthesis of substituted 1-(3-hydroxyphenyl)pyrrolidine precursors, which are key intermediates for accessing a range of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine derivatives.

Table 1: Hypothetical Synthetic Intermediates for Substituted 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine Derivatives

| Substituent (R) on Phenyl Ring | Starting Material (Substituted 3-Aminophenol) | Resulting Intermediate (Substituted 1-(3-hydroxyphenyl)pyrrolidine) | Potential Influence on Properties |

| 4-Methyl | 3-Amino-4-methylphenol | 1-(3-Hydroxy-4-methylphenyl)pyrrolidine | Increased lipophilicity |

| 4-Methoxy | 3-Amino-4-methoxyphenol | 1-(3-Hydroxy-4-methoxyphenyl)pyrrolidine | Altered hydrogen bonding capacity |

| 4-Chloro | 3-Amino-4-chlorophenol | 1-(3-Hydroxy-4-chlorophenyl)pyrrolidine | Modified electronic properties |

| 4-Nitro | 3-Amino-4-nitrophenol | 1-(3-Hydroxy-4-nitrophenyl)pyrrolidine | Enhanced electrophilicity of the ring |

Once the substituted 1-(3-hydroxyphenyl)pyrrolidine is obtained, the fluorosulfonyloxy group can be installed by reaction with sulfuryl fluoride (SO₂F₂) or a related fluorosulfonating agent. The presence of different substituents on the phenyl ring can also influence the reactivity of the phenolic hydroxyl group in this step.

Alterations of the Fluorosulfonyloxy Group for Differential Reactivity

The fluorosulfonyloxy (-OSO₂F) group is a versatile functional group that can be strategically altered to modulate the reactivity of the parent molecule. Aryl fluorosulfates have gained attention as alternatives to more common leaving groups like triflates (-OTf) in cross-coupling reactions. nih.govrsc.orglookchem.comresearchgate.net Their reactivity can be tuned by the electronic nature of the substituents on the aryl ring.

Aryl fluorosulfates are effective electrophilic partners in various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings. rsc.orglookchem.comscispace.com The reactivity of the C-OSO₂F bond towards oxidative addition to a metal center is comparable to that of aryl triflates, making them valuable tools in organic synthesis. lookchem.com For instance, electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbon atom attached to the fluorosulfate group, thereby increasing its reactivity in cross-coupling reactions. Conversely, electron-donating groups may decrease this reactivity.

The fluorosulfonyloxy group can also be replaced by other sulfonyloxy groups to achieve differential reactivity. The following table compares the general reactivity of different sulfonate esters in nucleophilic substitution and cross-coupling reactions.

Table 2: Comparison of Reactivity for Different Sulfonyloxy Groups

| Sulfonyloxy Group | Abbreviation | Leaving Group Ability | Typical Applications |

| Fluorosulfonyloxy | -OSO₂F | Excellent | Cross-coupling reactions, SuFEx chemistry |

| Trifluoromethanesulfonyloxy | -OTf | Excellent | Cross-coupling, nucleophilic substitution |

| Toluenesulfonyloxy | -OTs | Good | Nucleophilic substitution, protecting group |

| Methanesulfonyloxy | -OMs | Good | Nucleophilic substitution, protecting group |

The choice of the sulfonyloxy group allows for a graded spectrum of reactivity, providing chemists with the flexibility to design synthetic routes where selective activation of one site over another is required. The stability of aryl fluorosulfates is generally good, and they are often less prone to hydrolysis compared to their triflate counterparts under certain conditions.

Green Chemistry Principles in the Synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine

Applying green chemistry principles to the synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of sustainable solvents, atom economy, and the development of catalyst-free or more environmentally benign catalytic systems.

The synthesis of the pyrrolidine ring, a core component of the target molecule, can be approached from a green chemistry perspective. Traditional methods often rely on volatile organic solvents. Recent research has demonstrated the feasibility of synthesizing pyrrolidine derivatives in more environmentally friendly media such as water or ethanol-water mixtures. rsc.orgresearchgate.net For example, three-component domino reactions in an ethanol/water solvent system have been developed for the synthesis of complex pyrrolidine-fused spirooxindoles under catalyst-free conditions, showcasing a greener alternative to conventional methods. rsc.org The synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using potassium carbonate as a catalyst at a moderate temperature, highlighting a process that is both economical and environmentally friendly. researchgate.net

The formation of sulfonate esters, including fluorosulfates, is another critical step where green chemistry principles can be applied. Traditional methods may involve harsh reagents and solvents. More sustainable approaches are being explored, such as the use of solvent-free conditions for the synthesis of β-sulfonyl esters. bohrium.com While the direct application to aryl fluorosulfates from phenols under solvent-free conditions is less documented, the principle of minimizing solvent use remains a key green chemistry goal. The choice of reagents for the fluorosulfonation step is also important. Sulfuryl fluoride (SO₂F₂) is a common reagent for this transformation. nih.govrsc.org While effective, it is a gas, and containment and handling require specific engineering controls. The development of solid, stable fluorosulfonating reagents could offer a safer and more convenient alternative. organic-chemistry.org

Computational and Theoretical Chemistry Studies of 1 3 Fluorosulfonyloxyphenyl Pyrrolidine

Quantum Mechanical (QM) Characterization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

The electronic structure of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is characterized by the interplay of its aromatic and heterocyclic components with the strongly electron-withdrawing fluorosulfonyloxy group. The sulfur atom in the fluorosulfate (B1228806) group is in a high oxidation state (+6), and it is bonded to three highly electronegative atoms (two oxygens and one fluorine). This creates a significant dipole and makes the sulfur atom highly electrophilic.

Density Functional Theory (DFT) calculations on similar phenyl fluorosulfate compounds show that the fluorosulfate group acts as a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. nih.govresearchgate.net The charge distribution would show a significant buildup of negative charge on the oxygen and fluorine atoms of the -OSO₂F group, while the sulfur atom and the attached phenyl ring become relatively electron-deficient. The nitrogen atom of the pyrrolidine (B122466) ring, conversely, acts as an electron-donating group through resonance, pushing electron density into the phenyl ring. This push-pull electronic arrangement influences the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Partial Atomic Charges This table presents hypothetical Mulliken partial atomic charges for key atoms in 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, as would be predicted by a typical QM calculation.

| Atom | Hypothetical Partial Charge (a.u.) |

| S (in SO₂) | +1.2 |

| O (in SO₂) | -0.6 (each) |

| F (in SO₂F) | -0.4 |

| N (in pyrrolidine) | -0.5 |

| C (phenyl, attached to N) | +0.3 |

| C (phenyl, attached to O) | +0.4 |

The conformational flexibility of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is primarily determined by two factors: the puckering of the pyrrolidine ring and the rotation around the single bonds connecting the different moieties.

The five-membered pyrrolidine ring is not planar and undergoes a low-energy motion called pseudorotation, continuously interconverting between various "envelope" and "twist" conformations. nih.gov In an envelope (E) conformation, four carbon atoms are roughly coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In a twist (T) conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier for this pseudorotation is typically very low, often just a few kcal/mol, meaning the ring is highly dynamic in solution at room temperature. researchgate.netresearchgate.net The specific preferred conformation (e.g., C4-endo or C4-exo) can be influenced by the steric and electronic effects of substituents. nih.gov For an N-aryl pyrrolidine, the bulky phenyl group influences the puckering to minimize steric hindrance. researchgate.net

Additional conformational freedom exists due to rotation around the N-C(aryl) and O-C(aryl) bonds. Computational scans of these dihedral angles would reveal the lowest energy orientations of the pyrrolidine and fluorosulfate groups relative to the central phenyl ring.

Table 2: Representative Conformational Energetics for a Substituted Pyrrolidine Ring This table provides example relative energies for the primary conformations of a substituted pyrrolidine ring, demonstrating the small energy differences involved in pseudorotation.

| Conformation Type | Puckering Description | Relative Energy (kcal/mol) |

| Envelope | N-endo | 0.2 |

| Twist | C1-exo, C2-endo | 0.0 (Global Minimum) |

| Envelope | C3-exo | 0.5 |

| Twist | C4-endo, N-exo | 0.3 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a guide to its reactive sites. For 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, the MEP map would highlight distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the oxygen and fluorine atoms of the fluorosulfonyloxy group. These areas represent lone pairs of electrons and are the most likely sites for electrophilic attack or for forming hydrogen bonds where the oxygen/fluorine atoms act as acceptors.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms of the phenyl and pyrrolidine rings.

Neutral Potential (Green): The carbon-rich areas of the aromatic and aliphatic rings would generally exhibit a more neutral potential.

The MEP map visually confirms the electronic effects described in section 3.1.1, with the highly electronegative -OSO₂F group creating a strong negative potential region, indicating its role as a powerful electrophilic center at the sulfur atom.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.

The structure of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine contains a fluorosulfate group, which is recognized as a "warhead" for covalent inhibition. nih.govmdpi.com This functional group can react with nucleophilic residues (like serine, threonine, or lysine) in a protein's active site to form a stable, covalent bond. This mechanism is characteristic of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.govmdpi.com

An in silico screening campaign would involve docking the molecule against a large library of protein structures, particularly those known to be targeted by covalent inhibitors. Prime targets would include:

Serine Proteases: Enzymes like thrombin or trypsin, which have a critical serine in their active site.

Kinases: Many kinases have a conserved lysine (B10760008) in their ATP-binding pocket that can be targeted.

Other Hydrolases: Enzymes that rely on a nucleophilic residue for their catalytic mechanism.

The screening would prioritize proteins where the molecule can adopt a favorable binding pose that orients the electrophilic sulfur atom of the fluorosulfate group near a nucleophilic residue of the protein.

Once potential protein targets are identified, detailed docking studies can predict the specific binding mode. For 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, a plausible binding scenario would involve a combination of non-covalent and covalent interactions.

Initial Non-Covalent Binding: The molecule would first enter the active site and be held in place by non-covalent interactions. These could include:

Hydrogen Bonds: The sulfonyl oxygens are excellent hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring can engage in hydrophobic or van der Waals interactions with nonpolar pockets in the active site.

Pi-stacking: The phenyl ring could potentially stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Covalent Bond Formation: If the initial binding pose is productive, the nucleophilic side chain of a nearby amino acid (e.g., the hydroxyl group of serine) would attack the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester linkage between the inhibitor and the protein. nih.gov

Table 3: Predicted Intermolecular Interactions in a Hypothetical Serine Protease Active Site

| Molecular Moiety | Interacting Protein Residue(s) | Type of Interaction |

| Fluorosulfate Group (SO₂F) | Serine-195 | Covalent Bond (Sulfonylation) |

| Sulfonyl Oxygens (SO₂) | Glycine-193 (backbone NH) | Hydrogen Bond |

| Phenyl Ring | Tryptophan-215 | Pi-stacking / Hydrophobic |

| Pyrrolidine Ring | Leucine-99 | Hydrophobic |

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

There is no specific information available in the reviewed scientific literature regarding molecular dynamics (MD) simulations of complexes formed between 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine and its biological targets. MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing insights into the stability of ligand-protein interactions and the conformational changes that may occur upon binding. However, without identified biological targets and associated experimental data for this specific compound, such simulations have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Information on quantitative structure-activity relationship (QSAR) modeling for derivatives of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is not found in the current body of scientific publications. QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity (e.g., enzyme inhibition, receptor binding)

No predictive QSAR models for the biological activity of derivatives of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine have been described in the literature. The development of such models would require a dataset of structurally related compounds with experimentally determined biological activities, which is not currently available for this specific chemical entity.

Identification of Key Structural Descriptors Influencing Activity

Due to the absence of QSAR studies on 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine derivatives, the key structural descriptors that influence their biological activity have not been identified. Such descriptors can include a wide range of properties, such as electronic, steric, and hydrophobic characteristics, which are crucial for understanding the structural requirements for a desired biological effect.

Mechanistic Investigations and Biological Target Engagement of 1 3 Fluorosulfonyloxyphenyl Pyrrolidine in Vitro/ex Vivo

Identification of Putative Biological Targets Using Chemical Biology Approaches (e.g., Activity--Based Protein Profiling)

The identification of biological targets for a compound like 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine would typically be pursued using advanced chemical biology techniques. Activity-Based Protein Profiling (ABPP) is a powerful and widely used method for this purpose. researchgate.netnih.govmagtechjournal.com This approach utilizes chemical probes to assess the functional state of enzymes within complex biological systems. frontiersin.orgmdpi.com

In a typical ABPP workflow for this compound, a probe version would be synthesized, often incorporating a reporter tag (like an alkyne or azide (B81097) for click chemistry) to facilitate detection and enrichment. researchgate.net This probe would then be incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. Following incubation, the tagged proteins are visualized or isolated for identification by mass spectrometry, revealing the specific targets of the compound. nih.gov This methodology is crucial for understanding a molecule's mechanism of action and potential off-target effects. magtechjournal.com

Characterization of Compound-Target Binding Kinetics and Thermodynamics

Once a biological target is identified, the next step involves a quantitative characterization of the binding interaction. This provides critical insights into the affinity and stability of the compound-target complex.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

To quantify the binding affinity, biophysical methods are employed to determine key parameters such as the dissociation constant (Kd) and the inhibition constant (Ki). The Kd value represents the concentration of the compound at which 50% of the target protein is bound, with lower values indicating higher affinity. The Ki value quantifies the concentration required to produce half-maximum inhibition of a target enzyme. No experimentally determined Kd or Ki values for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine and any specific protein target are available in published literature.

Table 4.2.1: Biophysical Methods for Determining Binding Constants

| Method | Principle | Output |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Kd, stoichiometry, enthalpy, entropy |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target | Kd, on-rate (ka), off-rate (kd) |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding | Kd, Ki |

| Enzyme Inhibition Assays | Measures the reduction in enzyme activity in the presence of the compound | IC50, Ki |

Binding Site Characterization via Site-Directed Mutagenesis or Fragment-Based Methods

Identifying the specific binding site on the target protein is essential for understanding the mechanism of action. Site-directed mutagenesis can be used to substitute specific amino acid residues suspected of being involved in the binding interaction. A loss of binding or activity upon mutation points to that residue's importance. While no such studies have been published for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, this technique would be a standard approach to validate the covalent binding site.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

The molecular mechanism describes how the compound's interaction with its target leads to a cellular effect. Given its structure, 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine would likely act as a covalent inhibitor. The fluorosulfonyl moiety can react with nucleophilic residues like serine, threonine, tyrosine, lysine (B10760008), or cysteine at or near the active site of an enzyme, leading to irreversible inhibition. Such covalent binding can modulate the protein's function, thereby affecting cellular signaling pathways.

Influence of Stereochemistry of the Pyrrolidine (B122466) Moiety on Target Selectivity and Affinity

The pyrrolidine ring is a non-planar, five-membered heterocycle that contributes to the three-dimensional structure of a molecule. nih.govresearchgate.net The stereochemistry at any chiral centers on this ring can have a profound impact on biological activity. nih.govbeilstein-journals.org Different stereoisomers (enantiomers or diastereomers) can orient the reactive fluorosulfonyl group differently, leading to significant variations in how they fit into a protein's binding pocket. nih.gov This can result in one stereoisomer having high affinity and selectivity for a target, while another may be inactive or interact with different off-targets. rsc.org Investigating the activity of individual stereoisomers is a critical step in drug discovery and chemical probe development. nih.gov However, no studies comparing the stereoisomers of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine have been reported.

Structure Activity Relationship Sar Studies of 1 3 Fluorosulfonyloxyphenyl Pyrrolidine Analogs

Impact of Substituent Variations on Biological Activity

Variations in the substituents on the phenyl and pyrrolidine (B122466) rings can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties. These changes can influence how the molecule fits into its biological target's binding site and its electronic properties.

The position and electronic nature of substituents on the phenyl ring are critical determinants of biological activity. Moving a functional group between the ortho, meta, and para positions can significantly affect how the molecule interacts with its target protein. For instance, in related heterocyclic compounds, moving a methyl group on a pyridine (B92270) ring, which is analogous to a phenyl ring, from the 3-position to other positions resulted in a marked decrease in binding affinity, with IC50 values increasing from 79 nM to over 200 nM. nih.gov

Similarly, the electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role. uomustansiriyah.edu.iq In studies of related N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the presence and position of substituents like methoxy (B1213986) groups influenced intramolecular hydrogen bonding, which in turn altered the molecule's conformation and lipophilicity. nih.gov For a series of dichloro-substituted phenyl acetamide (B32628) compounds, the 3,4-dichloro substitution pattern was found to be optimal for binding potency, with the removal or replacement of one of the chlorine atoms leading to a 4- to 8-fold loss in affinity. nih.gov This highlights that a specific electronic and steric profile on the phenyl ring is often required for high-potency interactions.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Analogous Scaffolds

| Scaffold | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| Pyridinyl-pyrrolidine | 3-CH₃ vs. other positions | 3-methyl substitution optimal for CXCR4 binding (IC₅₀ = 79 nM); other positions showed significantly lower affinity. | nih.gov |

| Phenyl Acetamide | 3,4-dichloro vs. mono-chloro | 3,4-dichloro pattern was critical for optimal kappa opioid receptor binding potency. | nih.gov |

| Substituted Benzamide | Ortho-methoxy groups | Altered molecular conformation and lipophilicity by influencing intramolecular hydrogen bonds. | nih.gov |

The three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug-target interactions, as biological macromolecules like proteins are chiral. researchgate.net The pyrrolidine ring contains chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). nih.gov These isomers can have vastly different biological activities. nih.govresearchgate.net

For many pyrrolidine-containing compounds, one stereoisomer is significantly more active than the other. nih.gov For example, SAR studies on a class of GPR40 agonists revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov In another study on linezolid (B1675486) analogues, the 5-S stereo centre in the related oxazolidinone ring was found to be the only configuration with antibacterial activity. kcl.ac.uk This demonstrates that the precise spatial orientation of substituents is crucial for fitting into the target's binding pocket and achieving the desired biological effect. nih.gov However, in some cases, such as with certain kappa opioid receptor agonists, both pure enantiomers showed similar binding profiles and functional agonism. nih.gov

Modifications of the Pyrrolidine Ring System and Their Influence on Activity

Altering the size of the saturated nitrogen-containing ring from a five-membered pyrrolidine to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) can impact the conformational flexibility and the orientation of substituents, thereby affecting biological activity. nih.gov In studies of fentanyl analogs, substitutions on the piperidine ring showed that steric factors, such as the size of the substituent and its cis/trans isomerism, played a crucial role in analgesic potency. nih.gov Specifically, groups in the 3-position of the piperidine ring that were larger than a methyl group severely reduced potency. nih.gov For a class of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a medicinal chemistry approach highlighted the improved efficiency of both azetidine and piperidine-derived carbamates as covalent inhibitors. nih.gov These findings suggest that while the five-membered pyrrolidine ring is often optimal, smaller or larger rings can sometimes be accommodated or even preferred by certain biological targets.

Table 2: Effect of Ring Size Variation on Inhibitor Potency

| Target | Original Ring | Modified Ring(s) | Observation | Reference |

|---|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | (Not specified) | Azetidine, Piperidine | Both azetidine and piperidine-derived carbamates were identified as highly efficient irreversible inhibitors. | nih.gov |

| Human Cytomegalovirus (HCMV) | (Not specified) | Azetidine | The conformational restriction induced by the 2-azetidine residue was noted to influence antiviral activity. | nih.gov |

Introducing additional substituents onto the pyrrolidine ring creates new chiral centers, further influencing the molecule's three-dimensional shape and interaction with its target. nih.gov The non-planar, "puckered" conformation of the pyrrolidine ring can be controlled by the inductive and stereoelectronic effects of its substituents. nih.gov For instance, SAR analysis of one compound class revealed that anticonvulsant activity was strongly affected by the type of substituent at the 3-position of a pyrrolidine-2,5-dione scaffold. nih.gov Similarly, for a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be superior to the trans orientation, underscoring the importance of the spatial arrangement of these additional groups. nih.gov

Role of the Fluorosulfonyloxy Group in Target Interaction and Covalent Adduction

The fluorosulfonyloxy group (-O-SO₂F) is not merely a substituent but a reactive "warhead" that enables the molecule to form a permanent, covalent bond with its biological target. rsc.orgresearchgate.net Sulfonyl fluorides (SFs) are privileged electrophiles in chemical biology because they possess a favorable balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within a protein's binding site. rsc.orgbohrium.com

This group functions as a targeted covalent inhibitor. Upon initial, non-covalent binding of the molecule to the target protein, the electrophilic sulfonyl fluoride (B91410) is positioned in close proximity to nucleophilic amino acid residues such as serine, tyrosine, lysine (B10760008), threonine, or histidine. rsc.orgresearchgate.net This proximity facilitates a chemical reaction where the amino acid's side chain attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester or sulfonamide linkage. rsc.org This covalent adduction results in the irreversible inhibition of the protein. rsc.org The reactivity of the SF warhead can be tuned by the electronic properties of the attached phenyl ring. researchgate.net This mechanism of irreversible binding can lead to prolonged duration of action and high potency. researchgate.net

Development of Pharmacophore Models for Rational Design

The rational design of novel analogs of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine with enhanced potency and selectivity relies heavily on computational methodologies, among which pharmacophore modeling is a cornerstone. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. The development of a robust pharmacophore model provides a blueprint for designing new chemical entities with desired biological activity.

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based methods. In the absence of a high-resolution crystal structure of the target enzyme in complex with an inhibitor, ligand-based pharmacophore modeling is a valuable strategy. This approach derives a common feature hypothesis from a set of active molecules. For analogs of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, this would involve aligning a series of structurally diverse but functionally related inhibitors to identify the key chemical features responsible for their inhibitory activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Conversely, a structure-based approach is utilized when the three-dimensional structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This method involves analyzing the interactions between the inhibitor and the amino acid residues in the active site of the enzyme. For a serine protease inhibitor like 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, key interactions would likely involve the catalytic serine residue. The resulting pharmacophore model would define the spatial relationships between features of the inhibitor and complementary features of the active site.

A critical component of a pharmacophore model for covalent inhibitors, such as those bearing a fluorosulfonyl group, is the inclusion of a "reactive center" feature. This feature represents the electrophilic warhead that forms a covalent bond with a nucleophilic residue in the enzyme's active site. The rational design process for these inhibitors must consider both the non-covalent interactions that guide the initial binding and proper orientation of the inhibitor, and the subsequent covalent bond formation.

Once a pharmacophore model is developed and validated, it serves as a powerful tool for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features. Furthermore, it guides the structural modifications of existing lead compounds to optimize their interactions with the target, thereby improving their potency and selectivity.

Below is an example of a hypothetical pharmacophore model for a serine protease inhibitor, outlining the key features that would be considered in the rational design of analogs of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine.

| Pharmacophoric Feature | Corresponding Chemical Moiety in Inhibitor | Rationale for Inclusion |

| Aromatic Ring | Phenyl group | Interaction with hydrophobic pockets in the active site. |

| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonyl group | Interaction with hydrogen bond donor residues in the active site. |

| Hydrophobic Group | Pyrrolidine ring | Occupying a hydrophobic sub-pocket. |

| Covalent Warhead/Reactive Center | Fluorosulfonyl group | Formation of a covalent bond with the catalytic serine residue. |

The development of predictive pharmacophore models is an iterative process. As new analogs are synthesized and their biological activities are determined, this data is used to refine and improve the accuracy of the model, leading to a more effective and efficient drug discovery pipeline.

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Molecular Probe for Target Validation and Deconvolution

The fluorosulfonyl group is a reactive moiety that can act as a covalent warhead, making compounds containing it potentially useful as molecular probes. In theory, 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine could be employed for target validation and deconvolution through covalent labeling of biological targets. The pyrrolidine (B122466) portion of the molecule could guide the compound to the binding site of a protein of interest, where the fluorosulfonyl group could then form a stable covalent bond with a nearby nucleophilic amino acid residue, such as lysine (B10760008), tyrosine, or serine. This irreversible binding would allow for the identification and validation of the protein target.

Table 1: Potential Nucleophilic Amino Acid Residues for Covalent Modification by a Fluorosulfonyl Group

| Amino Acid | Nucleophilic Group | Potential for Covalent Bonding |

| Lysine | ε-amino group | High |

| Tyrosine | Phenolic hydroxyl group | Moderate |

| Serine | Hydroxyl group | Moderate |

| Threonine | Hydroxyl group | Moderate |

| Cysteine | Thiol group | Low (less common for sulfonyl fluorides) |

This table is based on the general reactivity of sulfonyl fluoride (B91410) electrophiles and does not represent specific experimental data for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine.

Role in Understanding Specific Receptor Subtype Selectivity or Enzyme Isoform Specificity

The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of binding affinity and selectivity for different receptor subtypes or enzyme isoforms. The specific arrangement of the phenyl and pyrrolidine moieties in 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine would dictate its interaction with the binding pockets of various proteins. By systematically modifying the pyrrolidine ring or the position of the fluorosulfonyloxy group on the phenyl ring, researchers could, in principle, develop a library of compounds to probe the structural features that govern selectivity. Such studies are crucial for designing drugs with improved therapeutic windows and reduced off-target effects.

Development as a Lead Compound for Further Optimization in Pre-clinical Drug Discovery Research

Should 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine demonstrate promising activity against a particular biological target, it could serve as a lead compound for a drug discovery program. Medicinal chemists would then embark on a process of iterative optimization to improve its potency, selectivity, and pharmacokinetic properties. This would involve synthesizing and testing a series of analogues with modifications to both the pyrrolidine and the phenylsulfonyloxy portions of the molecule.

Table 2: Hypothetical Optimization Strategies for a 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine Lead Compound

| Modification Site | Potential Modifications | Desired Outcome |

| Pyrrolidine Ring | Introduction of substituents (e.g., methyl, hydroxyl), variation of stereochemistry | Enhanced binding affinity, improved selectivity, altered metabolic stability |

| Phenyl Ring | Alteration of substituent positions, introduction of additional groups | Modified electronic properties, improved pharmacokinetic profile |

| Linker | Not applicable for this core structure | - |

This table presents general medicinal chemistry strategies and is not based on specific experimental results for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine.

Contribution to the Understanding of Structure-Mechanism Relationships in Biological Systems

By serving as a tool to covalently label and identify the binding sites of proteins, 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine could contribute to a deeper understanding of structure-mechanism relationships. Once a target is covalently modified, techniques such as mass spectrometry-based proteomics can be used to pinpoint the exact amino acid residue that has been labeled. This information, combined with structural biology techniques like X-ray crystallography or cryo-electron microscopy, can provide a detailed picture of how the compound interacts with its target at the molecular level. This, in turn, can elucidate the mechanism of action of the compound and provide valuable insights for the design of next-generation inhibitors or modulators.

Future Research Directions and Unresolved Challenges for 1 3 Fluorosulfonyloxyphenyl Pyrrolidine

Exploration of Novel and Sustainable Synthetic Pathways

Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste generation is paramount. This could involve exploring one-pot reactions or catalytic methods that proceed under milder conditions.

Asymmetric Synthesis: For the exploration of stereoisomers and their differential biological activities, the development of stereoselective synthetic methods is crucial. This could involve the use of chiral catalysts or starting materials.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Intramolecular Hydroamination | Atom economy, reduced waste | Catalyst sensitivity, substrate scope |

| 1,3-Dipolar Cycloaddition | High stereocontrol, diverse starting materials | Regioselectivity, availability of precursors |

| Flow Chemistry | Improved safety, scalability, and reaction control | Initial setup costs, potential for clogging |

Advanced Computational Modeling for Enhanced Predictive Capabilities and De Novo Design

Computational modeling presents a powerful tool for accelerating the discovery and optimization of compounds based on the 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine scaffold. By leveraging advanced computational techniques, researchers can predict the properties and interactions of this molecule and its derivatives, guiding synthetic efforts and biological testing.

Future computational work should focus on:

Quantum Mechanics (QM) and Molecular Mechanics (MM): Employing QM/MM methods to accurately model the covalent modification of target proteins by the fluorosulfonyl group. This can provide insights into the reaction mechanism and the factors influencing reactivity and selectivity.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the compound and its complexes with biological targets. This can help in predicting binding affinities and identifying key interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine analogs with their biological activity. nih.govmdpi.com This can aid in the rational design of more potent and selective compounds.

Discovery of Undiscovered Biological Targets and Mechanisms of Action

A primary unresolved challenge for 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is the identification of its biological targets. The reactive nature of the fluorosulfonyl group suggests that it may act as a covalent inhibitor of various enzymes. Future research should be directed towards a systematic exploration of its biological activities and mechanisms of action.

Key research avenues include:

Activity-Based Protein Profiling (ABPP): Utilizing 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine as a chemical probe in ABPP experiments to identify its protein targets in complex biological systems, such as cell lysates or living cells. nih.govresearchgate.netrsc.org

Phenotypic Screening: Conducting high-throughput phenotypic screens to identify cellular processes or disease models that are modulated by this compound. Hits from these screens can then be followed up with target identification studies.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine exerts its effects.

| Potential Enzyme Class Targets | Rationale for Targeting |

| Serine Hydrolases | The fluorosulfonyl group can react with the active site serine. |

| Kinases | Covalent modification of conserved lysine (B10760008) or cysteine residues in the ATP-binding pocket. |

| Deubiquitinases (DUBs) | Targeting active site cysteines for covalent inhibition. |

| Oxidoreductases | Potential for covalent modification of catalytic residues. nih.gov |

Development of Highly Selective and Potent Analogs for Specific Research Applications

The development of analogs of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The modular nature of the molecule allows for systematic modifications to both the pyrrolidine (B122466) ring and the phenylsulfonyl fluoride (B91410) moiety.

Future analog development should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic variations to probe the SAR. This could involve altering the substitution pattern on the phenyl ring or modifying the pyrrolidine ring.

Introduction of Functional Groups: Incorporating additional functional groups to enhance binding affinity, improve solubility, or introduce new interaction points with the target protein.

Stereochemical Optimization: Synthesizing and evaluating individual stereoisomers to determine if one enantiomer or diastereomer possesses superior activity and selectivity. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and can be powerful tools in the development of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine-based compounds. nih.govresearchgate.netgoogle.com These technologies can analyze vast datasets to identify patterns and make predictions that would be difficult for human researchers to discern.

Future applications of AI and ML include:

Generative Models: Using generative AI models to design novel analogs of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine with desired properties.

Predictive Modeling: Training ML models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. google.com

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, thereby accelerating the optimization of synthetic routes. researchgate.net

Exploration of Covalent Inhibition Strategies Utilizing the Fluorosulfonyl Moiety

The fluorosulfonyl group is a key feature of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, enabling its potential use as a covalent inhibitor. Covalent inhibitors can offer several advantages over non-covalent counterparts, including increased potency and prolonged duration of action.

Future research in this area should explore:

Targeted Covalent Inhibitor Design: Rationally designing covalent inhibitors based on the 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine scaffold for specific enzyme targets. This involves positioning the fluorosulfonyl group to react with a nucleophilic residue in the target's active site.

Kinetics of Covalent Modification: Characterizing the kinetics of the covalent reaction between 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine and its targets to understand the efficiency and rate of inhibition.

Selectivity Profiling: Using chemoproteomic methods to assess the selectivity of covalent probes and inhibitors across the entire proteome to identify potential off-targets. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorosulfonyloxyphenyl)pyrrolidine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonation reactions. For example:

- Step 1: React 3-hydroxyphenylpyrrolidine with sulfur trioxide (SO₃) in anhydrous pyridine to form the sulfonic acid intermediate .

- Step 2: Fluorinate the intermediate using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions (argon/nitrogen) .

- Purity Optimization: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Q. What analytical techniques are critical for characterizing 1-(3-fluorosulfonyloxyphenyl)pyrrolidine?

Methodological Answer:

- Structural Confirmation: Use H and C NMR (DMSO-d₆ or CDCl₃) to verify the pyrrolidine ring and fluorosulfonyloxy group. Key signals: ~δ 3.2–3.5 ppm (pyrrolidine CH₂) and δ 150–160 ppm (sulfonyl carbon) .

- Mass Spectrometry: High-resolution ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ expected at ~270–280 m/z) and rule out byproducts .

- Elemental Analysis: Validate C, H, N, S, and F content with ≤0.3% deviation from theoretical values .

Q. How does the fluorosulfonyloxy group influence the compound’s stability under varying pH conditions?

Methodological Answer: The fluorosulfonyloxy moiety is hydrolytically labile. Stability studies should include:

- Acidic Conditions (pH 2–3): Rapid hydrolysis to 3-hydroxyphenylpyrrolidine and fluoride ions (monitor via ion chromatography) .

- Neutral/Basic Conditions (pH 7–9): Moderate degradation over 24 hours (use LC-MS to track degradation products). Store in anhydrous solvents (e.g., THF or DMF) at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory receptor-binding data for pyrrolidine derivatives be resolved?

Case Study Example: Discrepancies in σ-receptor affinity (e.g., Ki values varying by >10x across studies) may arise from:

- Isomer Contamination: Synthesize and test all stereoisomers (e.g., fluorolintane isomers showed 10–100x differences in potency) .

- Assay Conditions: Compare radioligand binding (³H-DTG) vs. functional assays (calcium flux). Adjust buffer ionic strength (e.g., 150 mM NaCl reduces non-specific binding) .

- Data Normalization: Use internal standards (e.g., haloperidol for σ-receptors) to calibrate inter-lab variability .

Q. What strategies improve regioselectivity in fluorosulfonylation reactions for pyrrolidine derivatives?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro at the para position) to steer sulfonation to the meta position .

- Catalytic Systems: Use Lewis acids like AlCl₃ or BF₃·Et₂O to stabilize transition states and enhance meta-selectivity (yield improvement: ~20–30%) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, guiding synthetic design .

Q. How do structural analogs of 1-(3-fluorosulfonyloxyphenyl)pyrrolidine compare in psychoactivity studies?

Case Study Analysis:

- Phencyclidine Analogs (e.g., PCPy): The pyrrolidine ring enhances CNS penetration but reduces NMDA receptor affinity compared to piperidine analogs. Substitute fluorine at position 3 increases metabolic stability (t½ >6 hours in rodent models) .

- Fluorolintane Isomers: The 2-fluorophenyl isomer showed 3x higher dopamine reuptake inhibition than the 4-fluoro derivative, highlighting positional sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.